molecular formula C15H16N2O3 B11608336 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B11608336
M. Wt: 272.30 g/mol
InChI Key: UIAMSZQKGODZDX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a methoxyphenoxy group and a methylpyridinyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 2-methoxyphenol with 4-methyl-2-aminopyridine in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it may have activity against certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials. Its chemical properties make it suitable for incorporation into polymers or as a precursor for the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can form hydrogen bonds or hydrophobic interactions with the target, while the methylpyridinyl group can engage in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(4-chloropyridin-2-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(4-methylpyridin-3-yl)acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to the specific positioning of the methoxy and methylpyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-11-7-8-16-14(9-11)17-15(18)10-20-13-6-4-3-5-12(13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

UIAMSZQKGODZDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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